2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol
Description
2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol (CAS: 58965-04-1, molecular formula: C₅H₁₀OS) is a sulfur-containing alcohol characterized by a hydroxyl (-OH) group on the ethanol backbone and a sulfanyl (-S-) moiety attached to a prop-2-en-1-yl (allyl) group . This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and reactivity from the allyl-sulfanyl moiety.
Properties
CAS No. |
58965-04-1 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylethanol |
InChI |
InChI=1S/C5H10OS/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 |
InChI Key |
TXVPENUAAUDPOH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl 2-hydroxyethyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl bromide with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfur atom in 2-mercaptoethanol attacks the carbon atom in allyl bromide, resulting in the formation of allyl 2-hydroxyethyl sulfide.
Industrial Production Methods
In an industrial setting, the production of allyl 2-hydroxyethyl sulfide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-hydroxyethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing compounds.
Substitution: The allyl group can undergo substitution reactions, where the double bond is attacked by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted allyl derivatives.
Scientific Research Applications
Allyl 2-hydroxyethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of allyl 2-hydroxyethyl sulfide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol, highlighting differences in substituents, molecular properties, and applications:
Key Findings :
Substituent Effects on Reactivity :
- The allyl sulfanyl group in the target compound enables conjugate addition reactions, while the propargyl sulfanyl group in (Prop-2-yn-1-ylsulfanyl)carbonitrile may participate in cycloadditions or click chemistry .
- The aryl substituents in 2-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol introduce steric bulk and electronic effects, reducing solubility in polar solvents compared to the allyl analog .
Physicochemical Properties :
- Molecular Weight : Aromatic derivatives (e.g., C₉H₁₀BrFOS, MW 265.15) exhibit higher molecular weights, likely resulting in higher melting points and lower volatility compared to the target compound (MW 118.19) .
- Polarity : The hydroxyl group in the target compound enhances water solubility relative to nitrile- or amine-substituted analogs (e.g., C₄H₃NS and C₅H₁₀ClNS) .
Synthetic Methods: The target compound can be synthesized via nucleophilic substitution between 2-mercaptoethanol and allyl halides, whereas aryl-substituted analogs (e.g., C₉H₁₀BrFOS) may require Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
Applications :
- The allyl sulfanyl group in the target compound makes it a candidate for thiol-ene click chemistry, useful in polymer science .
- Aromatic derivatives (e.g., C₉H₁₀BrFOS) are more likely to be used in drug discovery due to their structural similarity to bioactive molecules .
Safety and Handling :
- While specific toxicological data for the target compound are lacking, related sulfanyl compounds (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) recommend precautions such as avoiding inhalation and skin contact .
Research and Methodological Insights
- Structural Characterization : Techniques like NMR () and X-ray crystallography (using SHELX software, ) are critical for confirming the structures of sulfanyl-containing compounds .
- Computational Modeling : Density functional theory (DFT) could predict reaction pathways for the target compound, as seen in studies on tetrahydrofuran derivatives () .
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